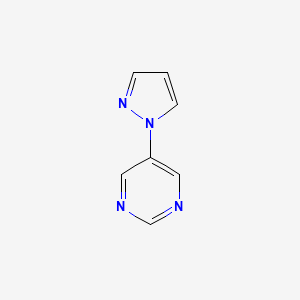

5-(1H-pyrazol-1-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through different methods, and its mechanism of action, biochemical and physiological effects have been studied in detail.

Applications De Recherche Scientifique

Synthesis and Characterization in Drug Discovery

5-(1H-pyrazol-1-yl)pyrimidine and its derivatives are extensively researched for their potential in drug discovery. A notable study involved the synthesis of novel pyrazole- and pyrimidine-based 3,4-dihydropyrimidine-2(1H)-thione derivatives. These compounds, due to their pyrimidine and pyrazole nuclei, are considered promising for pharmaceutical developments, including potential applications in AIDS chemotherapy (Ajani et al., 2019).

Antiviral Properties

In the realm of antiviral research, derivatives of this compound have shown significant efficacy. A study demonstrated that certain 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines possess notable antiviral properties, particularly against the measles virus. These compounds act by inhibiting human dihydroorotate dehydrogenase (DHODH), an enzyme in the pyrimidine biosynthetic pathway, showing potential for antiviral drug development (Munier-Lehmann et al., 2015).

Ultrasonic Sonochemical Synthesis

The ultrasonic sonochemical method has been utilized for the efficient synthesis of pyrazolo[1,5-a]pyrimidines. This method, involving the reaction of specific compounds with 3-amino-5-methyl-1H-pyrazole, offers advantages like simplicity, mild conditions, and satisfactory yields, suggesting a viable approach for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives (Buriol et al., 2013).

Antimicrobial Activity

Pyrimidine pyrazole heterocycles have been synthesized and studied for their antimicrobial properties. Compounds in this category have shown activity against various bacteria and fungi, indicating their potential in developing new antimicrobial agents (Kumar et al., 2014).

Herbicidal Applications

In the agricultural sector, certain 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivatives have demonstrated herbicidal activities. These compounds, acting as pigment biosynthesis inhibitors, have shown effectiveness in controlling gramineous weeds, offering a potential pathway for developing novel herbicides (Ma et al., 2014).

Photophysical Properties and OLED Applications

This compound derivatives have also found applications in material science due to their photophysical properties. A study explored the use of these derivatives in organic light-emitting diodes (OLEDs), demonstrating their potential in enhancing OLED performance and efficiency (Chang et al., 2013).

Mécanisme D'action

Target of Action

5-(1H-pyrazol-1-yl)pyrimidine is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects . .

Mode of Action

Pyrazole derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects . For instance, some pyrazole derivatives have been found to inhibit protein kinases , which play crucial roles in signal transduction pathways within cells.

Biochemical Pathways

Pyrazole derivatives have been found to affect various biochemical pathways due to their broad range of pharmacological properties . For instance, some pyrazole derivatives have been found to inhibit enzymes involved in the synthesis of prostaglandins, thereby exerting anti-inflammatory effects .

Result of Action

Pyrazole derivatives are known to exert a wide range of biological effects, including antileishmanial and antimalarial activities .

Analyse Biochimique

Biochemical Properties

They have a wide range of biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Cellular Effects

The cellular effects of 5-(1H-pyrazol-1-yl)pyrimidine are not well documented. Pyrazole derivatives have been found to exhibit various effects on cells. For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Molecular Mechanism

Pyrazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Some hydrazine-coupled pyrazoles were found to be safe and well tolerated by mice when treated with certain dosages .

Metabolic Pathways

Pyrazoles are known to be involved in various metabolic pathways .

Transport and Distribution

The associations between pyrazole molecules depend strongly on the type of solvent, since more polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding rather than formation of pyrazole-pyrazole clusters .

Propriétés

IUPAC Name |

5-pyrazol-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-10-11(3-1)7-4-8-6-9-5-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBQUPDAGIPUBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CN=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-2-[[1-(4-pyrrolidin-1-ylsulfonylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2469231.png)

![2-[[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2469233.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B2469238.png)

![4,7,7-trimethyl-3-oxo-N-[4-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2469240.png)